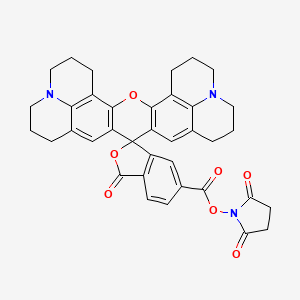
2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID is a cyclopropane derivative with a bromine and fluorine substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-bromo-3-fluorophenyl diazoacetate with an alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids .
科学研究应用
Chemistry
In chemistry, TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study the effects of halogenated cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for anti-inflammatory or anticancer agents due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
作用机制
The mechanism of action of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- TRANS-2-(4-CHLORO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
- TRANS-2-(4-BROMO-3-CHLORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
- TRANS-2-(4-IODO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
Uniqueness
The uniqueness of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C10H8BrFO2 |
|---|---|
分子量 |
259.07 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChI 键 |
UGCIWWFJQQRKOR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
